molecular formula C9H13NO3 B15325590 Ethyl (r)-3-amino-3-(furan-3-yl)propanoate

Ethyl (r)-3-amino-3-(furan-3-yl)propanoate

Cat. No.: B15325590
M. Wt: 183.20 g/mol
InChI Key: GPICNQGICXGSGZ-MRVPVSSYSA-N
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Description

Ethyl ®-3-amino-3-(furan-3-yl)propanoate is an organic compound that features a furan ring, an amino group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl ®-3-amino-3-(furan-3-yl)propanoate can be achieved through several methods. One common approach involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide, yielding ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate . Another method involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization to form the desired furan derivative .

Industrial Production Methods

Industrial production of ethyl ®-3-amino-3-(furan-3-yl)propanoate typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl ®-3-amino-3-(furan-3-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Ethyl ®-3-amino-3-(furan-3-yl)propanol.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl ®-3-amino-3-(furan-3-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl ®-3-amino-3-(furan-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The furan ring and amino group can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The ester group may also undergo hydrolysis, releasing the active amino-furan moiety that can exert its effects on cellular pathways .

Comparison with Similar Compounds

Ethyl ®-3-amino-3-(furan-3-yl)propanoate can be compared with other similar compounds, such as:

The uniqueness of ethyl ®-3-amino-3-(furan-3-yl)propanoate lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

ethyl (3R)-3-amino-3-(furan-3-yl)propanoate

InChI

InChI=1S/C9H13NO3/c1-2-13-9(11)5-8(10)7-3-4-12-6-7/h3-4,6,8H,2,5,10H2,1H3/t8-/m1/s1

InChI Key

GPICNQGICXGSGZ-MRVPVSSYSA-N

Isomeric SMILES

CCOC(=O)C[C@H](C1=COC=C1)N

Canonical SMILES

CCOC(=O)CC(C1=COC=C1)N

Origin of Product

United States

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